molecular formula C10H10FN B1469955 3-[(3-Fluorophenyl)methylidene]azetidine CAS No. 1521916-55-1

3-[(3-Fluorophenyl)methylidene]azetidine

Cat. No.: B1469955
CAS No.: 1521916-55-1
M. Wt: 163.19 g/mol
InChI Key: OQKVLEQYCXXBIK-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methylidene]azetidine is a chemical compound with the molecular formula C10H10FN. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)methylidene]azetidine typically involves the reaction of 3-fluorobenzaldehyde with azetidine under specific conditions. One common method is the condensation reaction, where 3-fluorobenzaldehyde is reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methylidene]azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Fluorophenyl)methylidene]azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methylidene]azetidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Fluorophenyl)methylidene]azetidine: Similar structure but with the fluorine atom in a different position on the phenyl ring.

    3-[(3-Chlorophenyl)methylidene]azetidine: Similar structure but with a chlorine atom instead of fluorine.

    3-[(3-Bromophenyl)methylidene]azetidine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

3-[(3-Fluorophenyl)methylidene]azetidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylidene]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-5,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKVLEQYCXXBIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=CC=C2)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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